(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
Description
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a benzofuran-derived compound featuring a conjugated benzylidene moiety (2,3,4-trimethoxy substitution) and a dimethylcarbamate ester group.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c1-22(2)21(24)28-13-7-8-14-16(11-13)29-17(18(14)23)10-12-6-9-15(25-3)20(27-5)19(12)26-4/h6-11H,1-5H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWKSFYMCKEUEB-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a benzofuran core, substituted with a dimethylcarbamate group and a 2,3,4-trimethoxybenzylidene moiety. Its unique combination of functional groups suggests significant reactivity and diverse biological activities, including potential anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO7 |
| Molecular Weight | 399.399 g/mol |
| Solubility | Moderate in organic solvents |
The presence of multiple functional groups such as carbonyl and methoxy groups enhances its reactivity and potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through interactions with specific enzymes or receptors. Preliminary studies suggest that it could inhibit certain enzymes involved in cell proliferation, pointing towards potential anticancer properties . The exact molecular targets and pathways are still under investigation but may vary depending on the biological context.
Antioxidant and Cytotoxic Activities
Compounds with similar structures have demonstrated notable antioxidant and cytotoxic activities. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Benzofuran core with methoxy and carbamate groups | Antioxidant; Cytotoxic |
| Quercetin | Flavonoid structure with multiple hydroxyls | Antioxidant; Anti-inflammatory |
| 3-Hydroxyflavone | Hydroxylated flavonoid | Antioxidant; Potential anti-cancer |
| 7-Methoxyflavone | Methoxylated flavonoid | Antioxidant; Neuroprotective |
Case Studies
- Anticancer Potential : A study examined the effects of related benzofuran derivatives on cancer cell lines. Results indicated that these compounds inhibited cell proliferation and induced apoptosis in various cancer types.
- Enzyme Inhibition : Another research focused on the ability of similar compounds to inhibit aldose reductase, an enzyme associated with diabetic complications. This suggests potential therapeutic applications for metabolic disorders.
Interaction Studies
Interaction studies involving this compound often utilize techniques such as:
- Molecular Docking : To predict binding affinities with target proteins.
- Cell Viability Assays : To evaluate cytotoxic effects on various cell lines.
These methods help elucidate the compound's mechanism of action and its potential therapeutic applications.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. Notable activities associated with (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate include:
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress.
- Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
Applications in Medicinal Chemistry
The compound has been investigated for its interactions with biological macromolecules such as proteins and nucleic acids. Techniques employed in these studies include:
- Binding Affinity Studies : These studies assess how well the compound binds to target proteins, which is crucial for drug development.
- Inhibition Studies : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways related to diseases such as diabetes and cancer.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their notable biological activities:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Benzofuran core with methoxy and carbamate groups | Antioxidant; Cytotoxic |
| Quercetin | Flavonoid structure with multiple hydroxyls | Antioxidant; Anti-inflammatory |
| 3-Hydroxyflavone | Hydroxylated flavonoid | Antioxidant; Potential anti-cancer |
| 7-Methoxyflavone | Methoxylated flavonoid | Antioxidant; Neuroprotective |
The unique combination of functional groups in this compound may lead to distinct biological activities not observed in simpler flavonoids or chromones.
Case Studies
- Anticancer Research : A study conducted on the cytotoxic effects of this compound demonstrated significant cell death in various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
- Antioxidant Studies : Another research effort focused on the antioxidant capacity of the compound revealed that it effectively reduced oxidative stress markers in vitro. This suggests potential applications in formulations aimed at preventing oxidative damage.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of benzofuran derivatives with benzylidene and ester modifications. Key analogs include:
Substituent Impact :
- Benzylidene Position: The 2,3,4-trimethoxy substitution (target) vs. 3,4,5-trimethoxy (analogs) alters electronic effects.
- Ester Groups : The dimethylcarbamate in the target compound introduces a polar, hydrogen-bonding moiety, contrasting with the lipophilic cyclohexanecarboxylate or the conjugated 2,6-dimethoxybenzoate . These differences influence solubility and bioavailability.
Physicochemical and Spectral Comparisons
Melting Points and Stability:
- Analogs with cyclohexanecarboxylate or dimethoxybenzoate esters (e.g., ) likely exhibit higher melting points (>200°C) due to increased molecular rigidity, similar to compounds in (m.p. 213–269°C) . The target compound’s dimethylcarbamate may lower its melting point slightly due to reduced crystallinity.
Spectroscopic Data:
- IR Spectroscopy : The target compound’s carbonyl stretches (C=O of benzofuran and carbamate) would appear near 1700–1750 cm⁻¹, comparable to analogs in (1719 cm⁻¹ for quinazoline derivatives) .
- NMR Spectroscopy : The 2,3,4-trimethoxybenzylidene group would produce distinct <sup>1</sup>H NMR signals (δ 3.8–4.0 ppm for methoxy protons) and a characteristic =CH resonance (δ ~7.9–8.1 ppm), as seen in ’s benzylidene derivatives .
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate to maximize yield and purity?
Methodological Answer:
- Synthesis Protocol : Adapt protocols from analogous benzylidene-benzofuran derivatives. Use a condensation reaction between 3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate and 2,3,4-trimethoxybenzaldehyde under acidic conditions (e.g., anhydrous ZnCl₂ in DMF) . Reflux for 6–8 hours, followed by quenching with ice-water to precipitate the product.
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via recrystallization from DMF/water (1:5 ratio) to achieve >85% purity .
- Challenges : Stereochemical control of the (Z)-isomer requires strict temperature control (70–80°C) and inert atmosphere to avoid isomerization .
Q. Q2. How can researchers validate the stereochemical configuration (Z) of the benzylidene moiety?
Methodological Answer:
- NMR Analysis : Use -NMR to confirm the (Z)-configuration. The benzylidene proton (CH=N) in the (Z)-isomer typically appears downfield (δ 8.2–8.5 ppm) due to deshielding from the adjacent carbonyl group. NOESY correlations between the benzylidene proton and the benzofuran oxygen further confirm spatial proximity .
- X-ray Crystallography : For definitive confirmation, grow single crystals in DMSO/ethanol (1:3) and compare with structural data of analogous compounds (e.g., CAS 929372-76-9) .
Analytical & Structural Challenges
Q. Q3. What analytical techniques are critical for assessing purity and structural integrity in this compound?
Methodological Answer:
- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to detect impurities (<2%). The molecular ion peak [M+H]⁺ should align with the theoretical mass (C₂₃H₂₃NO₈S: ~497.5 g/mol) .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values to rule out solvent retention or byproducts .
- IR Spectroscopy : Identify key functional groups: C=O stretch (~1700 cm⁻¹), C-O-C (dimethylcarbamate, ~1250 cm⁻¹), and conjugated C=N (~1620 cm⁻¹) .
Biological Activity & Mechanisms
Q. Q4. How does the dimethylcarbamate group influence the compound’s bioactivity compared to other carbamate derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : The dimethylcarbamate group enhances lipophilicity, improving membrane permeability. Compare IC₅₀ values against acetylcholinesterase (AChE) with methylcarbamate pesticides (e.g., methiocarb, XMC) .
- Enzymatic Assays : Perform Ellman’s assay to quantify AChE inhibition. Pre-incubate the compound (1–100 μM) with AChE and monitor thiocholine production at 412 nm .
Q. Q5. What in vitro models are suitable for evaluating anticancer potential?
Methodological Answer:
- Cell Line Screening : Test cytotoxicity in HeLa (cervical cancer) and MCF-7 (breast cancer) cells using MTT assays. Include cisplatin as a positive control.
- Apoptosis Assays : Perform Annexin V-FITC/PI staining followed by flow cytometry to quantify apoptotic cells after 48-hour exposure (10–50 μM) .
Advanced Research & Data Contradictions
Q. Q6. How can computational methods predict the compound’s biological targets and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into AChE (PDB ID: 4EY7). Focus on π-π stacking between the benzylidene group and Trp286, and hydrogen bonding with the catalytic triad (Ser203, His447, Glu334) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2 Å) and ligand-protein interaction fingerprints .
Q. Q7. How should researchers address discrepancies in bioactivity data across different studies?
Methodological Answer:
- Meta-Analysis : Compare datasets using standardized protocols (e.g., NIH/NCATS guidelines). Variables include cell passage number, serum concentration, and solvent (DMSO vs. ethanol).
- Dose-Response Validation : Repeat assays with a 10-point dilution series (0.1–100 μM) to confirm EC₅₀/IC₅₀ reproducibility .
Synthetic Derivatives & Modifications
Q. Q8. What strategies can improve the compound’s metabolic stability for in vivo studies?
Methodological Answer:
Q. Q9. How does substitution at the 2,3,4-trimethoxybenzylidene position affect pharmacological properties?
Methodological Answer:
- Comparative Synthesis : Synthesize analogs with 3,4,5-trimethoxy or 2,4,6-trimethoxy substituents. Assess logP (octanol/water partition) and solubility (shake-flask method) .
- Biological Testing : Compare antiproliferative activity in Jurkat T-cells. A 3,4,5-trimethoxy analog showed 30% higher efficacy in preliminary studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
